molecular formula C13H18N2S B2607190 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 519150-64-2

4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2607190
CAS No.: 519150-64-2
M. Wt: 234.36
InChI Key: YICYTKDUYKRPSZ-UHFFFAOYSA-N
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Description

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its broad and potent pharmacological potential . This specific derivative, 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine, represents a key chemical intermediate for researchers investigating novel small molecule therapeutics. The 2-aminothiazole core is a fundamental component in several clinically applied anticancer agents, such as the multi-kinase inhibitor dasatinib and the PI3K inhibitor alpelisib, underscoring its significant value in oncology research . Compounds based on this scaffold have demonstrated potent, often nanomolar, inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The structural motif of 4,5-dihydro-1,3-thiazole (thiazoline) incorporated in this compound is frequently explored to fine-tune the molecular properties of drug candidates. This reagent is an ideal building block for the design and synthesis of new chemical entities, enabling structural modification at the 2-amine group to develop potential inhibitors targeting various enzymes and receptors . It is provided For Research Use Only to support the development of innovative therapeutic agents.

Properties

IUPAC Name

4-methyl-N-(2-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-9(2)11-6-4-5-7-12(11)15-13-14-10(3)8-16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICYTKDUYKRPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=N1)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reaction 1: Cyclization to Form the Thiazoline Core

Thioamide+AcetoneBase4,5-dihydro-1,3-thiazol-2-amine\text{Thioamide} + \text{Acetone} \xrightarrow{\text{Base}} \text{4,5-dihydro-1,3-thiazol-2-amine}

  • Reagents : Thioamide precursor, acetone, base (e.g., piperidine).

  • Conditions : Ethanol solvent, reflux .

  • Yield : Typically 60–80% based on analogous syntheses .

Table 1: Cyclization Reaction Parameters

ParameterDetailsSource
Starting MaterialThioamide (e.g., 2-amino-1,3-thiazolidin-4-one)
SolventEthanol
CatalystPiperidine

Reaction 2: N-Aryl Substitution

4,5-dihydro-1,3-thiazol-2-amine+2-isopropylbenzyl chlorideBaseTarget Compound\text{4,5-dihydro-1,3-thiazol-2-amine} + \text{2-isopropylbenzyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

  • Reagents : 2-isopropylbenzyl chloride, base (e.g., NaH).

  • Conditions : DMF solvent, room temperature .

  • Yield : ~50–70% based on analogous substitutions .

Table 2: N-Aryl Substitution Parameters

ParameterDetailsSource
Arylating Agent2-isopropylbenzyl chloride
BaseSodium hydride (NaH)
SolventDMF

Crystallography

The compound’s structure can be confirmed via X-ray crystallography , as demonstrated for similar thiazoline derivatives . Key features include:

  • Monoclinic crystal system (e.g., P2₁/⁄n symmetry).

  • Hydrogen bonding : Likely involving the amine group and sulfur atom.

  • Thermogravimetric analysis : Stability under heating conditions .

Spectroscopy

  • ¹H NMR : Peaks for the dihydro ring protons (~δ 3.5–4.0 ppm) and aromatic protons (~δ 6.8–7.5 ppm).

  • IR : Absorption for NH stretch (~δ 3300 cm⁻¹) and C=S (~δ 1250 cm⁻¹) .

Oxidation

The dihydro ring can be oxidized to a fully aromatic thiazole using oxidizing agents like KMnO₄ or H₂O₂ .

Acetylation

The amine group can undergo acetylation with acetyl chloride to form N-acetyl derivatives, enhancing stability .

Table 3: Functional Group Transformations

ReactionReagentsPurpose
OxidationKMnO₄Aromatic thiazole formation
AcetylationAcetyl chlorideStability enhancement

Biological Activity and SAR Analysis

While direct biological data for this compound is unavailable, analogous thiazole derivatives exhibit:

  • Anticancer activity : Enhanced by electron-donating groups (e.g., methyl) and aromatic substituents .

  • Antitubercular activity : Chlorine substitution improves potency .

  • Anticonvulsant activity : Linked to methoxyphenyl groups .

Structure-activity relationships (SAR) likely depend on:

  • Substituent position : Propan-2-yl group at the phenyl 2-position may optimize pharmacokinetics.

  • Electron-donating groups : Methyl groups at position 4 enhance reactivity .

Industrial and Patent Considerations

The patent describes a synthesis route involving acid chlorides and amino-protecting agents , highlighting scalability. Key steps include:

  • Formation of intermediates via coupling reactions.

  • Purification using recrystallization (e.g., ethanol) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains. The incorporation of the 4-methyl and isopropyl groups in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioactivity .

Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. Specific studies have shown that modifications to the thiazole structure can lead to increased cytotoxicity against cancer cell lines. The unique substituents in 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine may contribute to its efficacy in targeting cancer cells .

Materials Science Applications

Polymer Chemistry
The compound can act as a versatile building block in polymer synthesis. Its functional groups allow for reactions that can lead to the formation of novel polymeric materials with tailored properties. For instance, it can be utilized in the synthesis of thiazole-containing copolymers that exhibit interesting electrical or thermal properties .

Nanomaterials
In nanotechnology, thiazole derivatives have been explored for their potential use in the development of nanomaterials. Their ability to coordinate with metal ions opens avenues for creating metal-thiazole complexes that can be used in catalysis or as sensors .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create a wide range of derivatives with varying biological activities .

Reagent Development
The compound can also be developed into reagents for various organic transformations. Its reactivity can be harnessed to facilitate reactions such as nucleophilic substitutions or cyclizations that are crucial in synthetic organic chemistry .

Case Studies

  • Antimicrobial Testing
    A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting potential application as antimicrobial agents .
  • Cytotoxicity Assays
    Research on thiazole-based compounds revealed that certain derivatives showed promising results in cytotoxicity assays against human cancer cell lines. The modifications present in this compound were hypothesized to enhance these effects due to improved interaction with cellular targets .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
  • CAS No.: 519150-64-2
  • Molecular Formula : C₁₃H₁₈N₂S
  • Molecular Weight : 234.36 g/mol
  • Structure : Comprises a 4,5-dihydrothiazole core with a methyl group at position 4 and a 2-isopropylphenyl substituent on the amine group.

Comparative Analysis with Structural Analogs

Structural Similarities and Substitution Patterns

The compound belongs to the 4,5-dihydro-1,3-thiazol-2-amine family. Key analogs include:

Compound Name Molecular Formula Substituents Key Structural Differences Evidence ID
N-[2-(2-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₃FN₂S 2-Fluorophenethyl group Fluorine atom introduces electronegativity
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine C₁₀H₈BrF₃N₂OS Bromo and trifluoromethoxy groups Electron-withdrawing substituents increase polarity
5-Methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (synonym) C₁₃H₁₈N₂S Identical to target compound Synonym with alternate naming convention
N-(2-Ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₄N₂S Ethylphenyl group Smaller alkyl chain reduces steric bulk

Electronic and Physicochemical Properties

  • Electron Density : Thiazole amines exhibit increased electron density on the thiazole nitrogen compared to methylthiazoles, enhancing nucleophilicity .
  • Dipole Moments : Substitutions alter dipole directions. For example, fluorinated analogs (e.g., C₁₁H₁₃FN₂S) exhibit higher polarity (Table 6 in ).
  • Molecular Weight : The target compound (234.36 g/mol) is heavier than analogs like C₁₁H₁₃FN₂S (224.07 g/mol) due to the isopropyl group .

Commercial Availability and Purity

  • Target Compound : Available at ≥95% purity (Biosynth) .
  • Analogs : Some, like C₁₀H₈BrF₃N₂OS, are discontinued, limiting accessibility .

Biological Activity

4-Methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine (CAS: 519150-64-2) is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring and an isopropyl-substituted phenyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C13H18N2SC_{13}H_{18}N_{2}S. The compound's structure can be represented as follows:

Structure C13H18N2S\text{Structure }\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{S}

Biological Activity Overview

Research on thiazole derivatives has shown promising results in various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methyl can enhance this activity .
  • Antitumor Activity : Thiazoles have been investigated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can lead to increased cytotoxicity against various cancer cell lines . For instance, certain thiazole derivatives have shown IC50 values in the low micromolar range against specific tumor cell lines.
  • Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant effects in animal models. This activity is often linked to their ability to modulate neurotransmitter systems .

Antimicrobial Properties

A study evaluating the antimicrobial activity of various thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a robust antimicrobial profile .

Antitumor Activity

In vitro studies have shown that thiazole derivatives possess cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one derivative demonstrated an IC50 value of 1.98 µg/mL against A431 cells, indicating strong anticancer potential . The presence of specific substituents on the phenyl ring was found to enhance the antitumor activity significantly.

Anticonvulsant Activity

The anticonvulsant properties of thiazoles were assessed using the pentylenetetrazole (PTZ) seizure model in mice. Compounds with similar structures showed promising results in reducing seizure severity and frequency, suggesting potential therapeutic applications in epilepsy management .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that a thiazole derivative with a similar structure to our compound exhibited antimicrobial efficacy comparable to fluconazole against fungal strains such as Candida albicans and Aspergillus niger .
  • Case Study on Antitumor Activity : In a recent study, a compound structurally related to this compound was tested against multiple cancer cell lines and showed significant growth inhibition with an IC50 value lower than that of doxorubicin .

Q & A

Q. What synthetic routes are recommended for preparing 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through microwave-assisted thiazoline ring formation. Key steps include refluxing 2-isopropylphenylthiourea with 4-methyl-2-chloro-4,5-dihydrothiazole in ethanol under nitrogen. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and catalyst use (e.g., triethylamine). Monitor reaction progress via TLC and purify by column chromatography using silica gel (hexane:ethyl acetate gradient). Purity is validated by HPLC (>95%) and melting point analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments (e.g., thiazoline ring protons at δ 3.2–4.1 ppm) and carbon assignments .
  • X-ray crystallography : Employ SHELX-97 for structure solution and refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths/angles, ensuring the thiazoline ring and isopropyl group conformations match predicted geometries .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~247.1 for C13_{13}H18_{18}N2_2S) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to positive controls (e.g., ampicillin) .
  • Enzyme inhibition : Test nitrification inhibition via ammonia monooxygenase (AMO) activity assays in soil extracts, measuring NH4+_4^+ depletion rates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC50_{50} values, with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3H-CRF for corticotrophin-releasing factor receptors) to determine Ki_i values. Compare to known antagonists (e.g., SSR125543A) to infer selectivity .
  • Molecular dynamics (MD) simulations : Apply GROMACS to model ligand-receptor interactions over 100 ns trajectories, analyzing hydrogen bonds and hydrophobic contacts with key residues (e.g., Glu/Asp in active sites) .

Q. What computational approaches predict electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Multiwfn analysis : Generate electron localization function (ELF) plots to visualize charge distribution in the thiazoline ring, identifying regions prone to electrophilic attack .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer :
  • Structural validation : Re-analyze batch samples via X-ray crystallography to rule out polymorphic variations or stereochemical impurities .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) using reference compounds. For example, discrepancies in nitrification inhibition may arise from soil microbiota variability; use sterile soil controls .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, identifying outliers or dose-dependent effects .

Q. What methodologies assess pharmacokinetic properties and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • In silico ADME : Use SwissADME to predict LogP (lipophilicity), BBB permeability (%BBB), and CYP450 inhibition. Compare results to experimental data from Caco-2 cell permeability assays .
  • In vivo pharmacokinetics : Administer the compound (30 mg/kg p.o.) in rodent models, collecting plasma/brain samples at intervals (0–24 hr). Quantify via LC-MS/MS, calculating AUC and half-life (t1/2_{1/2}). Ex vivo receptor binding in brain homogenates confirms target engagement .

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